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molecular formula C11H11N3O2 B8761595 (1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone

(1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No. B8761595
M. Wt: 217.22 g/mol
InChI Key: DYKIRQSJPJYGHZ-UHFFFAOYSA-N
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Patent
US08497265B2

Procedure details

1H-benzo[d]imidazole-2-carboxylic acid (1.788 g, 11.03 mmol) was dissolved in 50 ml DMF and HATU (4.19 g, 11.03 mmol) was added. This mixture (A) was stirred for 30 min. 3-hydroxyazetidine hydrochloride (1.2083 g, 11.03 mmol) was added to 50 ml DMF, diisopropylethyl amine (5.76 mL, 33.1 mmol) was added and the mixture (B) was stirred for 5 min. Mixture (B) was added to mixture (A) and the resulting reaction mixture was stirred for 6 hours. The reaction was hydrolyzed with 30 ml water and 30 ml 1M HCl and the resulting mixture was extracted with EtOAc (3×200 ml). The combined organic layers were dried with magnesium sulfate and evaporated. Silica gel chromatography (0-10% MeOH in DCM) provided (1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone (0.570 g, 2.62 mmol, 23.79% yield) as a yellow oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.788 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.19 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2083 g
Type
reactant
Reaction Step Six
Quantity
5.76 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
[Compound]
Name
mixture ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Mixture ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
30 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([OH:12])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[OH:38][CH:39]1[CH2:42][NH:41][CH2:40]1.C(N(C(C)C)CC)(C)C.Cl>CN(C=O)C.C(Cl)Cl.CO.O>[NH:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=[C:2]1[C:10]([N:41]1[CH2:42][CH:39]([OH:38])[CH2:40]1)=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.788 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
4.19 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Five
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.2083 g
Type
reactant
Smiles
Cl.OC1CNC1
Name
Quantity
5.76 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
mixture ( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Mixture ( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)N2CC(C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.62 mmol
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 23.79%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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